2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine
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Overview
Description
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form the triazole ring, followed by the introduction of the ethanamine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3-(2H-1,2,4-Triazol-3-yl)propan-1-amine: A similar compound with a different substitution pattern, affecting its chemical and biological properties.
2-(1H-1,2,4-Triazol-1-yl)ethanamine: Another derivative with distinct applications in medicinal chemistry.
Uniqueness
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine stands out due to the presence of the isopropyl group, which can influence its lipophilicity, stability, and interaction with biological targets. This unique structure may confer specific advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H14N4 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-6(2)7-10-9-5-11(7)4-3-8/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
SMCDRBIJYGYMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=CN1CCN |
Origin of Product |
United States |
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